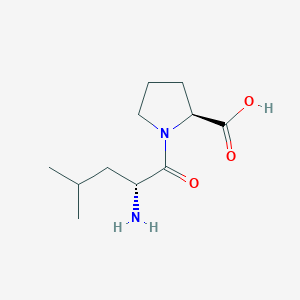
D-Leucyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Leucyl-L-proline: is a dipeptide composed of the amino acids D-leucine and L-proline. Dipeptides like this compound are formed when two amino acids are linked by a single peptide bond. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions: D-Leucyl-L-proline can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of D-leucine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated D-leucine is then coupled with L-proline in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: D-Leucyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The proline residue can be oxidized to form hydroxyproline derivatives.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be employed depending on the desired modification.
Major Products:
Hydrolysis: Yields D-leucine and L-proline.
Oxidation: Produces hydroxyproline derivatives.
Substitution: Results in modified dipeptides with new functional groups.
科学的研究の応用
Chemistry: D-Leucyl-L-proline is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in protein folding and stability. It can also serve as a model compound for studying peptide interactions and conformations.
Medicine: this compound has potential therapeutic applications due to its antimicrobial properties. It has been shown to exhibit activity against various bacterial and fungal pathogens .
Industry: In the industrial sector, this compound is used in the synthesis of bioactive peptides and as a precursor for the production of peptide-based drugs.
作用機序
The mechanism of action of D-Leucyl-L-proline involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain pathogens by disrupting their cell wall synthesis or interfering with essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.
類似化合物との比較
L-Leucyl-L-proline: A dipeptide composed of L-leucine and L-proline, often used in similar applications but with different stereochemistry.
D-Leucyl-D-proline: Another dipeptide with both amino acids in the D-configuration, which may exhibit different biological activities.
Uniqueness: D-Leucyl-L-proline is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both D- and L-amino acids in the dipeptide can result in distinct conformational properties and functional capabilities compared to other dipeptides .
特性
CAS番号 |
61430-13-5 |
|---|---|
分子式 |
C11H20N2O3 |
分子量 |
228.29 g/mol |
IUPAC名 |
(2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t8-,9+/m1/s1 |
InChIキー |
VTJUNIYRYIAIHF-BDAKNGLRSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


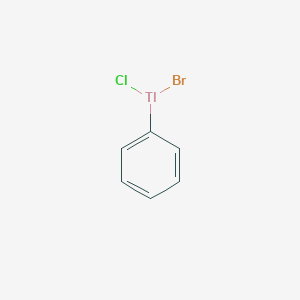


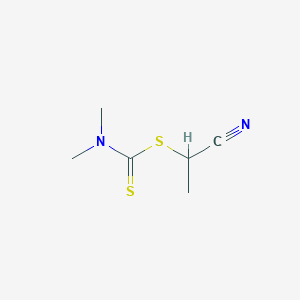

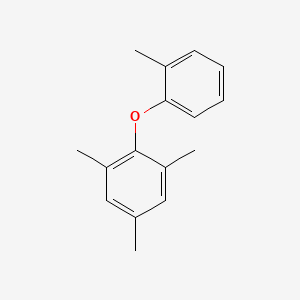
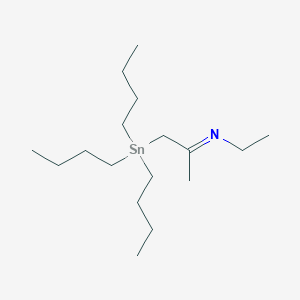
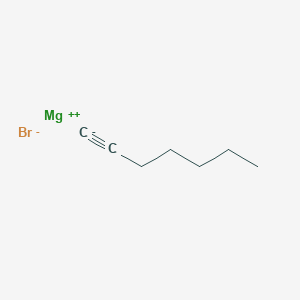
![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)

![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
phosphanium bromide](/img/structure/B14593072.png)
![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)

